8-Aminoquinolin-4-ol
Overview
Description
8-Aminoquinolin-4-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. It is structurally characterized by an amino group at the 8th position and a hydroxyl group at the 4th position on the quinoline ring. This compound is known for its significant role in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine .
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The original synthesis of this compound involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are separated by distillation and sublimation.
Amination of 8-Chloroquinoline: Another method involves the amination of 8-chloroquinoline, which provides a more direct route to the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents, acids, or bases to facilitate the substitution reactions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydrogenated quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives with functional groups like halogens, alkyl, and aryl groups.
Scientific Research Applications
8-Aminoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a bidentate ligand in coordination chemistry, aiding in the stabilization of metal complexes.
Medicine: Derivatives of this compound, such as primaquine and tafenoquine, are used as antimalarial agents.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Aminoquinolin-4-ol and its derivatives, particularly in medicinal applications, involves the inhibition of key enzymes and disruption of cellular processes. For instance, in antimalarial activity, the compound interferes with the electron transport chain in the mitochondria of Plasmodium parasites, leading to the generation of reactive oxygen species and subsequent parasite death . The molecular targets include enzymes involved in the parasite’s metabolic pathways .
Comparison with Similar Compounds
4-Aminoquinoline: This compound is structurally similar but has the amino group at the 4th position instead of the 8th position.
8-Hydroxyquinoline: It has a hydroxyl group at the 8th position instead of an amino group.
Primaquine and Tafenoquine: These are derivatives of 8-Aminoquinolin-4-ol and are used as antimalarial agents
Uniqueness: this compound is unique due to its dual functional groups (amino and hydroxyl) on the quinoline ring, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
8-amino-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBSFZJESHRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618529 | |
Record name | 8-Aminoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53867-95-1, 50349-92-3 | |
Record name | 8-Amino-4-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53867-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Amino-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50349-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Aminoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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